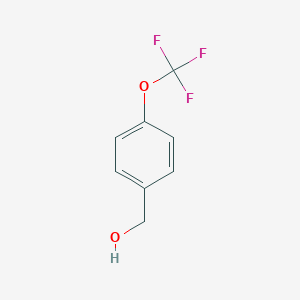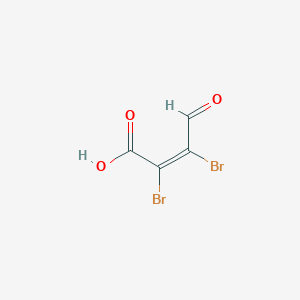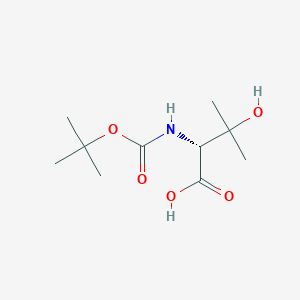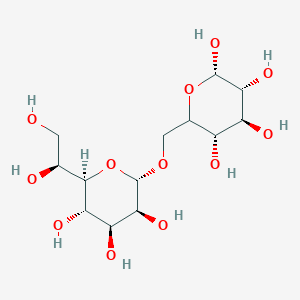
6-O-Heptopyranosylglucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Heptopyranosylglucopyranose, also known as heptakis(6-O-glucopyranosyl)-β-cyclodextrin (HGPCD), is a cyclic oligosaccharide that is widely used in scientific research. HGPCD is a water-soluble, non-toxic and biocompatible compound that has a unique structure that makes it an ideal candidate for various applications in the field of pharmaceuticals, food, and cosmetics.
Wirkmechanismus
The mechanism of action of HGPCD is based on its ability to form inclusion complexes with guest molecules. The formation of inclusion complexes is a result of the hydrophobic cavity present in the HGPCD molecule. The cavity can accommodate guest molecules that have a suitable size, shape, and polarity. The inclusion complexes formed by HGPCD can protect guest molecules from degradation, improve their solubility, and enhance their bioavailability.
Biochemische Und Physiologische Effekte
HGPCD has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have antioxidant, anti-inflammatory, and anti-cancer properties. HGPCD has also been shown to have a positive effect on the immune system and can enhance the absorption of certain nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HGPCD in lab experiments include its ability to form inclusion complexes with a wide range of guest molecules, its biocompatibility, and its ability to protect guest molecules from degradation. However, the limitations of using HGPCD include its high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are many potential future directions for research on HGPCD. One area of interest is the development of new methods for the synthesis of HGPCD that are more cost-effective and scalable. Another area of interest is the study of the physiological effects of HGPCD in different animal models. Additionally, the development of new applications for HGPCD in the fields of food and cosmetics is an area of potential future research.
Synthesemethoden
The synthesis of HGPCD involves the reaction of β-cyclodextrin with 6-O-Heptopyranosylglucopyranose(6-O-tosyl)-α-D-glucopyranoside in the presence of a base. The reaction takes place under mild conditions and yields HGPCD with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
HGPCD has been extensively used in scientific research due to its ability to form inclusion complexes with various guest molecules. The inclusion complexes formed by HGPCD have unique properties that make them useful in various applications such as drug delivery, food preservation, and cosmetics.
Eigenschaften
CAS-Nummer |
136337-35-4 |
|---|---|
Produktname |
6-O-Heptopyranosylglucopyranose |
Molekularformel |
C13H24O12 |
Molekulargewicht |
372.32 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-6-[[(2S,3S,4S,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C13H24O12/c14-1-3(15)11-8(19)7(18)10(21)13(25-11)23-2-4-5(16)6(17)9(20)12(22)24-4/h3-22H,1-2H2/t3-,4?,5+,6-,7-,8-,9+,10-,11+,12-,13-/m0/s1 |
InChI-Schlüssel |
YIJSCBWJYZFUTI-WHEGVUNZSA-N |
Isomerische SMILES |
C(C1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)[C@H](CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)C(CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OC2C(C(C(C(O2)C(CO)O)O)O)O |
Andere CAS-Nummern |
158453-40-8 |
Synonyme |
6-HPGP 6-O-heptopyranosylglucopyranose 6-O-L-glycero-alpha-D-manno-heptopyranosyl-D-glucopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



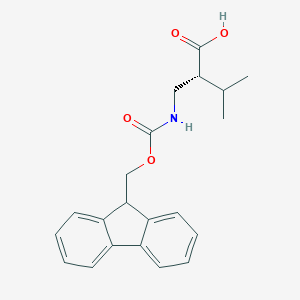
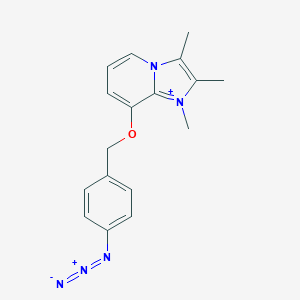
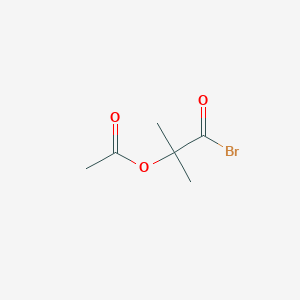
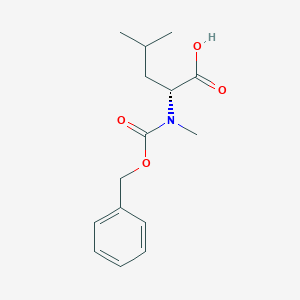
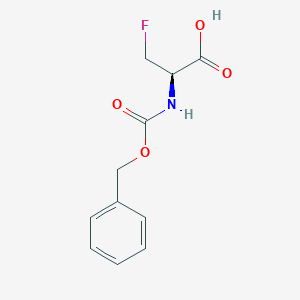
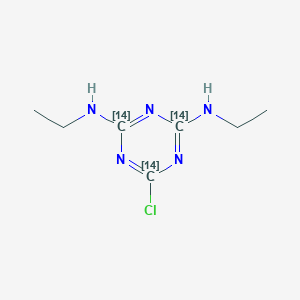
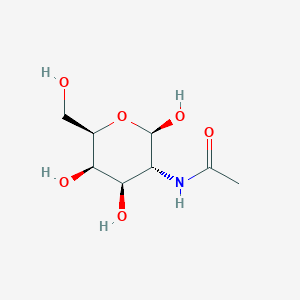
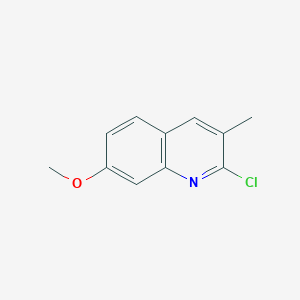
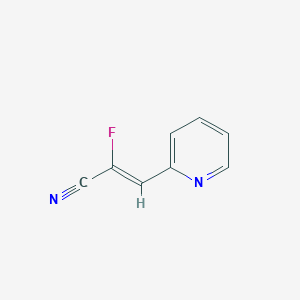
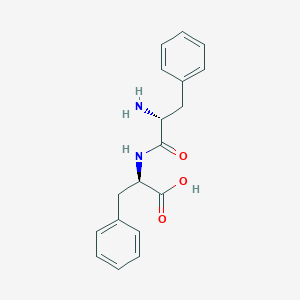
![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)
